Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate
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Overview
Description
Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methylfuran-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-methylfuran-3-carboxylate.
Aminomethylation: The methyl ester is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group at the 5-position of the furan ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Continuous Aminomethylation: Continuous flow reactors are employed for the aminomethylation step to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, thiols, and amines.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted furans with different functional groups.
Scientific Research Applications
Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, making it a candidate for anticancer research.
Comparison with Similar Compounds
Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate: can be compared with other aminomethyl-substituted furans and related heterocycles such as:
Uniqueness:
- The presence of both the aminomethyl and methyl groups on the furan ring provides unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate (CAS No. 1172939-55-7) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical formula: C8H11NO3. Its structure features a furan ring, which is known for its diverse biological activities. The presence of the amino group enhances its potential as a bioactive compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylfuran with appropriate amine and carboxylic acid derivatives. The methods employed in synthesizing this compound often focus on optimizing yield and purity while ensuring the biological activity is retained.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study highlighted its cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (African green monkey kidney cells) using the MTT assay to measure cell viability.
- IC50 Values : The compound showed an IC50 value of approximately 62.37 µg/mL against HeLa cells, indicating potent anticancer activity .
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the disc diffusion method.
- MIC Values : The compound exhibited an MIC of 250 µg/mL against pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .
Case Studies and Research Findings
-
Cytotoxicity Studies : In a detailed study, various derivatives were synthesized and tested for their cytotoxic effects. The results showed that compounds with hydrophilic substituents exhibited enhanced anticancer activity compared to their hydrophobic counterparts.
Compound Cell Line IC50 (µg/mL) This compound HeLa 62.37 Derivative A HepG2 45.00 Derivative B Vero 75.00 -
Antibacterial Efficacy : Another research effort evaluated the antibacterial activity of the compound against multiple strains, yielding varying degrees of effectiveness.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 250 Bacillus subtilis 300 Escherichia coli 200
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3H,4,9H2,1-2H3 |
InChI Key |
WZLNLXYHVWNQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CN)C(=O)OC |
Origin of Product |
United States |
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